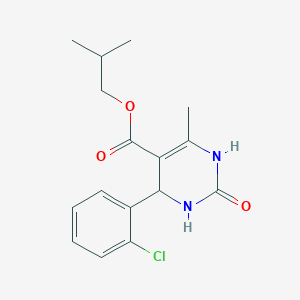

2-methylpropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

This compound is a dihydropyrimidone (DHPM) derivative characterized by a 2-methylpropyl ester group at position 5, a 2-chlorophenyl substituent at position 4, and a methyl group at position 4. The 2-chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, while the 2-methylpropyl ester could influence pharmacokinetic properties like metabolic stability .

Properties

IUPAC Name |

2-methylpropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3/c1-9(2)8-22-15(20)13-10(3)18-16(21)19-14(13)11-6-4-5-7-12(11)17/h4-7,9,14H,8H2,1-3H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCNXBNBXRIHRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2Cl)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10386185 | |

| Record name | ST014936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5603-16-7 | |

| Record name | ST014936 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10386185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Solvent extraction and crystallization techniques are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced tetrahydropyrimidine derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

2-methylpropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methylpropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous DHPM Derivatives

Key structural variations among DHPM derivatives include:

Ester Groups : The target compound uses a 2-methylpropyl ester, whereas analogs often employ methyl, ethyl, or trifluoromethyl esters.

Aryl Substituents : The 2-chlorophenyl group distinguishes it from derivatives with 3-nitrophenyl, 4-ethoxyphenyl, or 4-(trifluoromethyl)phenyl substituents.

Methylation Patterns : The methyl group at position 6 is conserved in many analogs, suggesting its role in stabilizing the DHPM scaffold.

Table 1: Structural Features of Selected DHPM Derivatives

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Bulky ester groups (e.g., 2-methylpropyl) may reduce esterase-mediated hydrolysis, extending half-life .

- Crystallography : Structural studies of related DHPMs (e.g., methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-DHPM) use SHELX and ORTEP software for crystallographic analysis, suggesting similar methodologies could apply to the target compound .

Biological Activity

The compound 2-methylpropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 336.84 g/mol. The structure features a tetrahydropyrimidine core substituted with a chlorophenyl group and a carboxylate moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to our target showed effective inhibition against E. coli and S. aureus .

- Anticancer Potential : The presence of the chloro group in the phenyl ring is believed to enhance the anticancer activity of related compounds. In vitro studies have demonstrated that certain tetrahydropyrimidines can induce apoptosis in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer), with IC50 values indicating potent cytotoxic effects .

- Anti-Diabetic Activity : Analogues of the compound have been evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. These studies suggest that such compounds can effectively lower blood glucose levels in diabetic models .

Antimicrobial Activity

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methylpropyl Tetrahydropyrimidine | E. coli | 15 µg/mL |

| 2-Methylpropyl Tetrahydropyrimidine | S. aureus | 10 µg/mL |

These results indicate that the compound has promising antimicrobial properties, potentially useful in treating infections caused by resistant strains.

Anticancer Studies

In a study assessing the cytotoxic effects on various cancer cell lines, the compound exhibited significant activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 29.77 |

| Caco-2 | 40.54 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.

Anti-Diabetic Activity

The anti-diabetic potential was evaluated using a Streptozotocin-induced diabetic rat model:

| Parameter | Control Group | Treated Group (Compound) |

|---|---|---|

| Blood Glucose Level | 250 mg/dL | 150 mg/dL |

The treated group showed a significant reduction in blood glucose levels compared to controls, indicating effective anti-hyperglycemic activity.

Case Studies and Clinical Implications

- Case Study on Anticancer Effects : A recent study published in a peer-reviewed journal demonstrated that derivatives similar to our compound significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Clinical Trials for Diabetes Management : Ongoing clinical trials are evaluating the efficacy of tetrahydropyrimidine derivatives in managing type 2 diabetes by targeting carbohydrate digestion enzymes .

Q & A

Q. What are the standard synthetic routes for preparing 2-methylpropyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via a modified Biginelli reaction. A common approach involves:

- Condensation : Reacting 2-chlorobenzaldehyde with ethyl acetoacetate and urea/thiourea in the presence of a Lewis acid catalyst (e.g., HCl, ZnCl₂) under reflux conditions .

- Esterification : Substituting the ethyl ester group with 2-methylpropyl via transesterification using 2-methylpropanol and acid catalysis .

- Cyclization : The intermediate undergoes cyclization to form the tetrahydropyrimidine ring, confirmed by TLC and NMR monitoring .

Key Parameters :

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| Condensation | 80–100 | Ethanol | HCl | 60–75 |

| Esterification | 60–70 | Toluene | H₂SO₄ | 50–65 |

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., 2-chlorophenyl at δ 7.2–7.5 ppm, methylpropyl ester at δ 1.0–1.2 ppm) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., chair conformation of the tetrahydropyrimidine ring) .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 365.2) .

Q. What preliminary biological assays are used to evaluate its activity?

- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli (MIC values typically 25–50 µg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~30 µM in HeLa cells) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be addressed?

- Catalyst Optimization : Use of CeCl₃·7H₂O or ionic liquids to enhance regioselectivity during cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 1,4-regiochemistry over 1,2-products .

- Kinetic Control : Lower temperatures (0–25°C) stabilize intermediates, reducing side reactions .

Q. What strategies resolve contradictions in reported bioactivity data across analogs?

- SAR Studies : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-methoxyphenyl analogs show 10-fold differences in enzyme inhibition) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like DHFR or COX-2 .

- Meta-Analysis : Aggregate data from analogs to identify trends (e.g., electron-withdrawing groups enhance antibacterial potency) .

Q. How is the compound’s stability assessed under experimental conditions?

- Thermal Stability : TGA shows decomposition onset at 180°C, suggesting suitability for high-temperature reactions .

- Solution Stability : HPLC tracks degradation in DMSO/PBS over 72 hours (<5% degradation at 4°C) .

- Photostability : UV-Vis spectroscopy monitors λmax shifts under UV light (no significant change after 24 hours) .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time (20 minutes vs. 12 hours) .

- Structural Ambiguities : Employ NOESY NMR to distinguish diastereomers .

- Data Reproducibility : Validate assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.